molecular formula C23H25N3O2S B2840235 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 1007194-58-2

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Cat. No.: B2840235
CAS No.: 1007194-58-2
M. Wt: 407.53
InChI Key: RXHRKSFSUJZJTB-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. This compound is a key research tool for investigating the Wnt/β-catenin signaling pathway, as inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus to activate target genes. Its research value is particularly significant in the field of neuropharmacology, where it is used to model and study pathways related to neuroprotection, axonal growth, and potential therapeutic strategies for neurodegenerative conditions such as Alzheimer's disease. The specific structural features, including the thienopyrazole scaffold and the diphenylacetamide moiety, contribute to its high affinity and selectivity for the GSK-3β ATP-binding pocket, making it a superior compound for mechanistic studies compared to less selective inhibitors like lithium chloride. Researchers utilize this acetamide derivative to elucidate the complex role of GSK-3β in circadian rhythm regulation, cellular apoptosis, and insulin signaling, providing critical insights for drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-23(2,3)26-21(18-14-29(28)15-19(18)25-26)24-22(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHRKSFSUJZJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the tert-butyl and diphenylacetamide groups. Common reagents used in these reactions include tert-butyl bromide, diphenylacetic acid, and various oxidizing agents to achieve the desired oxidation state.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more reduced derivatives.

Scientific Research Applications

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s thieno[3,4-c]pyrazole core differs from benzothiazole derivatives in electronic configuration and ring strain. The sulfur atom in the thieno ring may enhance π-π stacking compared to benzothiazole’s nitrogen-sulfur system . Benzothiazole-based analogs (e.g., Compound 37) prioritize planar aromatic systems, which could favor DNA intercalation or enzyme binding, whereas the thienopyrazole’s fused structure may restrict conformational flexibility .

Substituent Profiles :

  • The tert-butyl group in the target compound likely improves lipophilicity (logP) compared to unsubstituted benzothiazole derivatives. This could enhance membrane permeability but reduce aqueous solubility .
  • Excluded compounds in feature sulfonamide, nitro, or halogen substituents, which are absent in the target compound. These groups often confer metabolic resistance or electrophilic reactivity, suggesting the target compound may exhibit a distinct toxicity profile .

Synthetic Accessibility: Compound 37 (benzothiazole analog) is synthesized via PyBOP-mediated coupling at room temperature, whereas the target compound’s synthesis likely requires specialized conditions to construct the thienopyrazole ring and introduce the sulfoxide group .

Pharmacological and Physicochemical Properties

While biological activity data are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Diphenylacetamide Motif : Common to both the target compound and benzothiazole derivatives, this moiety is associated with kinase inhibition or receptor antagonism in medicinal chemistry. Its rigidity may stabilize binding to hydrophobic pockets .

Patent Context and Exclusions

The European patent (EP3 348 550A1) explicitly excludes benzothiazole derivatives with sulfonamide, nitro, or alkyl-substituted phenylacetamide groups . This suggests that the target compound’s thienopyrazole scaffold and tert-butyl substituent were prioritized to circumvent prior art or optimize properties like bioavailability or intellectual novelty.

Biological Activity

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class of compounds. This class is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, anticancer, and antiviral properties. The unique structure of this compound, which incorporates multiple functional groups, positions it as a promising candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3OS. The compound features a thieno[3,4-c]pyrazole ring system and a diphenylacetamide moiety. Its synthesis involves several critical steps that include the formation of the thieno[3,4-c]pyrazole core through cyclization reactions with thioketones and hydrazines.

Antioxidant Properties

Research has demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant activity. A study assessing the effects of new thieno[2,3-c]pyrazole compounds on erythrocytes showed that these compounds can mitigate oxidative stress caused by toxic agents like 4-nonylphenol in fish models (Clarias gariepinus). The alterations in erythrocyte morphology were significantly reduced in treated groups compared to controls .

Treatment Group Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16
Thieno Compound C28.3 ± 2.04
Thieno Compound D3.7 ± 0.37
Thieno Compound E29.1 ± 3.05

This data indicates that certain thieno derivatives can effectively protect against oxidative damage in biological systems.

Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazole derivatives has been explored in various studies. Compounds within this class have shown inhibitory effects on specific kinases involved in cancer cell proliferation and survival pathways. For instance, some derivatives have been reported to inhibit aurora kinase activity, which is crucial for mitosis and is often overexpressed in cancer cells .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve interactions with various biological targets such as enzymes or receptors implicated in inflammatory and proliferative processes. The presence of the thieno[3,4-c]pyrazole moiety suggests potential interactions with phosphodiesterases (PDEs), which are known to play roles in inflammatory diseases and other pathological conditions.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of thieno[3,4-c]pyrazole compounds:

  • Antioxidant Effects : A study demonstrated that specific thieno derivatives could reduce oxidative stress markers in fish erythrocytes exposed to environmental toxins.
  • Anticancer Potential : Research indicated that certain thienopyrazoles exhibit cytotoxic effects against various cancer cell lines by inhibiting critical signaling pathways involved in cell division.

Q & A

Basic: What are the key synthetic methodologies for preparing N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide?

Methodological Answer:
The synthesis involves multi-step routes, typically starting with the formation of the thieno[3,4-c]pyrazole core. Critical steps include:

  • Cyclization : Reacting substituted thioketones with hydrazines to form the pyrazole ring .
  • Functionalization : Introducing the tert-butyl group at the 2-position via alkylation or nucleophilic substitution under anhydrous conditions (e.g., dry THF) to prevent hydrolysis .
  • Acetamide Coupling : Using 2,2-diphenylacetyl chloride with the pyrazole intermediate in the presence of a base (e.g., triethylamine) to facilitate amide bond formation .
    Key Considerations :
  • Solvent selection (e.g., dichloromethane or DMF) impacts reaction efficiency .
  • Catalysts like triethylamine improve selectivity and reduce side reactions .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:

Technique Purpose Example Application
NMR Confirm regiochemistry and substituent positionsAnalyze proton environments in the thieno-pyrazole core and acetamide group .
Mass Spectrometry Verify molecular weight and fragmentation patternsDetect isotopic patterns to confirm sulfur-containing moieties .
HPLC Assess purity and isolate intermediatesOptimize gradient elution with C18 columns to resolve polar by-products .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization requires systematic experimental design:

  • Statistical Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Microwave-Assisted Synthesis : Reduce reaction time and enhance regioselectivity for cyclization steps .
  • By-Product Mitigation : Monitor reaction progress via TLC and employ scavengers (e.g., molecular sieves) to absorb reactive intermediates .
    Case Study :
    highlights the use of dry THF and controlled temperatures (0–5°C) to suppress hydrolysis during amide coupling, achieving yields >75%.

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:
Contradictions often arise from subtle structural variations. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with modifications in the tert-butyl, diphenylacetyl, or thieno-pyrazole moieties .
  • Crystallographic Analysis : Resolve 3D conformations to identify steric or electronic effects on target binding .
  • Kinetic Profiling : Measure binding affinities (e.g., SPR or ITC) to correlate substituent effects with activity trends .

Advanced: What computational tools are effective for predicting reaction pathways or designing derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to model transition states and predict regioselectivity in cyclization steps .
  • Machine Learning (ML) : Train models on PubChem datasets to prioritize derivatives with desired properties (e.g., solubility, logP) .
  • ICReDD’s Workflow : Integrate reaction path searches with experimental feedback to accelerate optimization (e.g., identifying optimal catalysts for amide coupling) .

Advanced: How to assess the compound’s stability under varying storage or experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions, then monitor decomposition via HPLC-MS .
  • Kinetic Stability Assays : Perform Arrhenius studies to extrapolate shelf-life under standard lab conditions .
  • Solid-State Analysis : Use XRPD to detect polymorphic changes affecting stability during storage .

Advanced: How to design comparative studies with structural analogs to explore pharmacological potential?

Methodological Answer:

  • Select Analog Libraries : Focus on derivatives with variations in the tert-butyl group, phenyl substituents, or oxidation states of the thieno-pyrazole core .
  • In Vitro Screening : Use high-throughput assays (e.g., kinase inhibition or cytotoxicity panels) to rank analogs .
  • Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., EC50 values) to identify trends across related compounds .

Basic: What are common impurities in the synthesis, and how are they detected?

Methodological Answer:

  • By-Products : Hydrazine adducts (from incomplete cyclization) or acetylated intermediates (from side reactions during amide coupling) .
  • Detection Methods :
    • LC-MS : Identify low-abundance impurities via high-resolution mass shifts.
    • 1H-NMR : Detect residual solvents (e.g., DMF) or unreacted starting materials .

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